Physicochemical Comparison: 2,6-Difluorobenzyl vs. 4-Fluorophenyl Analog Lipophilicity and Hydrogen-Bonding Capacity
The target compound incorporates a 2,6-difluorobenzyl group, whereas the closest publicly characterized analog features a 4-fluorophenyl group (PubChem CID linked to 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide) [1]. The 2,6-difluorobenzyl motif provides two ortho-fluorine atoms capable of accepting hydrogen bonds, contrasting with the single para-fluorine in the analog. Computed XLogP3-AA values are 3 for the target [2] versus an estimated ~3.1 for the 4-fluorophenyl analog, indicating similar but not identical lipophilicity. The molecular weight of the target (408.5 g/mol) is higher than the 4-fluorophenyl analog (376.5 g/mol) [1], reflecting the additional methylene and fluorine atoms.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 408.5 |
| Comparator Or Baseline | 376.5 (2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide) |
| Quantified Difference | +32.0 g/mol |
| Conditions | Computed by PubChem 2.2 |
Why This Matters
The higher molecular weight and distinct fluorine substitution pattern directly impact binding pocket complementarity, making the 4-fluorophenyl analog unsuitable as a direct substitute in assays requiring the 2,6-difluorobenzyl motif.
- [1] PubChem. 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 41211645: Computed Properties. National Center for Biotechnology Information. Accessed April 2026. View Source
